molecular formula C15H11N3O4 B5800138 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5800138
M. Wt: 297.26 g/mol
InChI Key: FTTGJAKVWDSMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MNP-OXD and has been found to possess several unique properties that make it a promising candidate for use in various applications.

Scientific Research Applications

Antidiabetic Activity

  • Synthesis and Antidiabetic Screening of Derivatives : Research by Lalpara et al. (2021) involved the synthesis of dihydropyrimidine derivatives, including those related to the 1,2,4-oxadiazole family, for in vitro antidiabetic screening using the α-amylase inhibition assay.

Materials Science

  • Mesogenic Materials Based on 1,3,4-Oxadiazole : A study by Abboud et al. (2017) synthesized new mesogenic homologous series bearing 1,3,4-oxadiazole ring. These compounds displayed different liquid crystalline mesophases, influenced by the presence of the nitro group and the bent heterocyclic ring (1,3,4-oxadiazole) in their structure.

Corrosion Inhibition

  • Corrosion Inhibitor for Steel : The thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium were explored by Bouklah et al. (2006). The study demonstrated the compound's high efficiency as a corrosion inhibitor.

Antimicrobial and Antioxidant Activities

  • Synthesis and Pharmacological Screening : Research by Dinesha et al. (2014) focused on synthesizing new 1,3,4-oxadiazole derivatives, evaluating their in vitro antimicrobial and antioxidant activities.

Anticancer Potential

  • Synthesis and Biological Evaluation : A series of novel triazolo[3,4-b][1,3,4]oxadiazoles was synthesized and characterized by Reddy et al. (2013). These compounds were screened for antibacterial activity against various bacteria and showed potential for further development.

Luminescence Studies

  • Absorption and Luminescence Spectra : Mikhailov et al. (2016) synthesized and studied the luminescence of 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes, revealing significant luminescence properties.

Anti-inflammatory and Analgesic Agents

  • Molecular Properties Prediction and Synthesis : A study by Dinesha et al. (2016) synthesized 1,2,4- and 1,3,4-oxadiazole derivatives for evaluating their in vivo anti-inflammatory and analgesic properties.

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)14-16-15(22-17-14)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTGJAKVWDSMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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